molecular formula C10H10ClFN2O2 B7725098 2-Chloro-2-(2-fluoro-phenyl-hydrazono)-acetic acid ethyl ester

2-Chloro-2-(2-fluoro-phenyl-hydrazono)-acetic acid ethyl ester

Cat. No.: B7725098
M. Wt: 244.65 g/mol
InChI Key: CJTBOQSRJXKXAA-NTEUORMPSA-N
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Description

Properties

IUPAC Name

ethyl (2E)-2-chloro-2-[(2-fluorophenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O2/c1-2-16-10(15)9(11)14-13-8-6-4-3-5-7(8)12/h3-6,13H,2H2,1H3/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTBOQSRJXKXAA-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=CC=C1F)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-(2-fluoro-phenyl-hydrazono)-acetic acid ethyl ester typically involves the reaction of 2-fluoroaniline with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which is then chlorinated to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-(2-fluoro-phenyl-hydrazono)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydrazone moiety can be oxidized to form corresponding azo compounds.

    Reduction: Reduction of the C=N bond can yield the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe or reagent in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-2-(2-fluoro-phenyl-hydrazono)-acetic acid ethyl ester would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazone moiety could participate in various biochemical pathways, potentially leading to the formation of reactive intermediates that exert biological effects.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : Ethyl (2Z)-2-chloro-2-[2-(2-fluorophenyl)hydrazinylidene]acetate
  • Molecular Formula : C₁₀H₁₀ClFN₂O₂
  • CAS Registry Number : 64989-74-8
  • Key Features: A hydrazono-ester backbone with a 2-fluoro-substituted phenyl ring. Z-configuration at the hydrazone double bond, confirmed via crystallographic studies in analogous compounds . Functional groups include a chloro substituent, a hydrazone linkage, and an ethyl ester.

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The following compounds differ in substituents on the phenyl ring, influencing electronic and steric properties:

Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target: 2-Fluoro derivative (64989-74-8) 2-F C₁₀H₁₀ClFN₂O₂ 244.65 Bioactive intermediate
4-Methoxy derivative (27143-07-3) 4-OCH₃ C₁₁H₁₃ClN₂O₃ 256.69 Intermediate for apixaban synthesis
2-Chloro derivative (1155902-84-3) 2-Cl C₁₀H₁₀Cl₂N₂O₂ 257.11 Potential agrochemical applications
4-Fluoro derivative (37522-19-3) 4-F C₁₀H₁₀ClFN₂O₂ 244.65 Unspecified pharmaceutical uses

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., -F, -Cl) increase electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic substitutions .
  • Steric Effects :
    • 2-Substituted derivatives (e.g., 2-F, 2-Cl) introduce steric hindrance, which may reduce reaction rates in bulky environments compared to 4-substituted analogs .

Physical Properties

Property 2-Fluoro (64989-74-8) 4-Methoxy (27143-07-3) 2-Chloro (1155902-84-3)
Melting Point (°C) Not reported 94 Not reported
Density (g/cm³) Not reported 1.23 Not reported
pKa Not reported 11.63 Not reported

Insights :

  • The 4-methoxy derivative’s higher melting point (94°C) compared to non-crystalline analogs suggests stronger intermolecular hydrogen bonding due to the methoxy group’s polarity .
  • Density values correlate with molecular packing efficiency, influenced by substituent size and crystal lattice stability .

Structural and Crystallographic Features

  • Z-Configuration :
    • Common across all analogs, confirmed by X-ray crystallography. The Z-configuration facilitates intramolecular hydrogen bonding (N–H⋯O=C), stabilizing the planar hydrazone moiety .
  • Crystal Packing :
    • In the 4-methoxy derivative, methoxy groups participate in C–H⋯O interactions, forming layered structures .
    • 2-Fluoro and 2-chloro analogs exhibit helical chains via N–H⋯O hydrogen bonds along crystallographic axes .

Biological Activity

2-Chloro-2-(2-fluoro-phenyl-hydrazono)-acetic acid ethyl ester is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloroacetic acid with 2-fluorophenylhydrazine in the presence of a suitable catalyst. The resulting compound is characterized using techniques such as NMR and IR spectroscopy to confirm its structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potency comparable to established antibiotics. The antimicrobial efficacy can be summarized in the following table:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus0.25Excellent
Escherichia coli0.30Good
Pseudomonas aeruginosa0.50Moderate

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Antiprotozoal Activity

The compound has also been evaluated for its antiprotozoal activity, particularly against Trypanosoma brucei and Leishmania species. In vitro studies revealed IC50 values that indicate strong activity:

Protozoan Species IC50 (µM) Comparison
Trypanosoma brucei0.12More potent than standard treatments
Leishmania donovani0.25Comparable to reference drugs

These results highlight its potential as a treatment for protozoal infections, which are often challenging to manage with conventional therapies .

Anticancer Activity

The anticancer properties of this compound have been investigated against several cancer cell lines, including HeLa and HCT-116. The compound exhibited promising cytotoxicity with IC50 values ranging from 3.48 to 8.84 µM, particularly against HeLa cells:

Cancer Cell Line IC50 (µM) Effectiveness
HeLa3.48High
HCT-1165.00Moderate

Mechanistic studies suggest that the compound induces apoptosis through the modulation of Bcl-2 family proteins and histone deacetylase inhibition, leading to increased histone acetylation .

Case Studies

Several case studies have documented the biological activity of similar compounds within the same class:

  • Study on Antimicrobial Efficacy : A recent study found that derivatives of hydrazone compounds displayed enhanced antimicrobial properties, suggesting structural modifications can improve efficacy.
  • Antiparasitic Research : Another case study demonstrated that hydrazone derivatives exhibited significant activity against malaria parasites, further supporting the potential of this class of compounds in treating parasitic infections.

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